5-Bromo-2-chloro-4-methylaniline CAS 1067882-54-5 properties
5-Bromo-2-chloro-4-methylaniline CAS 1067882-54-5 properties
An In-depth Technical Guide to 5-Bromo-2-chloro-4-methylaniline (CAS 1067882-54-5)
Prepared for: Researchers, Scientists, and Drug Development Professionals
Introduction
5-Bromo-2-chloro-4-methylaniline is a halogenated aromatic amine, a class of compounds that serves as a cornerstone in modern synthetic chemistry. Its molecular architecture, featuring a reactive amine group and two distinct halogen atoms (bromine and chlorine) on a substituted benzene ring, presents a trifunctional platform for chemical derivatization. While specific research on this exact molecule is not extensively published, its structural motifs are prevalent in numerous high-value applications, particularly as a key building block or intermediate in the synthesis of pharmaceuticals and agrochemicals.[1][2] This guide synthesizes available data, expert analysis of its structural features, and insights from analogous compounds to provide a comprehensive technical overview for researchers looking to leverage its synthetic potential.
Physicochemical and Structural Properties
The fundamental identity and characteristics of 5-Bromo-2-chloro-4-methylaniline are summarized below. These properties are essential for its handling, reaction setup, and analytical identification.
| Property | Value | Source(s) |
| CAS Number | 1067882-54-5 | [3][4] |
| Molecular Formula | C₇H₇BrClN | [3][4] |
| Molecular Weight | 220.50 g/mol | [4][5] |
| Appearance | Powder | [3] |
| InChI | 1S/C7H7BrClN/c1-4-2-6(9)7(10)3-5(4)8/h2-3H,10H2,1H3 | [3][5] |
| InChIKey | XQEPFFYBEOBNTF-UHFFFAOYSA-N | [3][5] |
| SMILES | CC1=CC(=C(C=C1Br)N)Cl | [5] |
| Predicted XlogP | 2.9 | [5][6] |
| Purity | Typically available at 95% or higher | [7] |
Proposed Synthesis and Chemical Reactivity
Plausible Synthetic Workflow
A logical synthetic approach would begin with 4-methylaniline (p-toluidine). The directing effects of the amine (-NH₂) and methyl (-CH₃) groups, both being ortho-, para-directing, must be carefully managed. The bulky nature of the methyl group and potential protection of the more powerfully activating amine group would be key to achieving the desired regiochemistry.
Caption: Proposed synthetic pathway for 5-Bromo-2-chloro-4-methylaniline.
Causality in Experimental Choices:
-
Amine Protection: The amine group is strongly activating and would direct substitution to the ortho positions. Protecting it as an acetamide moderates its activating strength and provides steric hindrance, favoring substitution at the position ortho to the methyl group.
-
Bromination First: Introducing the bulkier bromine atom first can sterically influence the subsequent chlorination to the desired position.
-
Chlorination: The acetamido and methyl groups will direct the incoming chlorine electrophile to the position ortho to the acetamido group.
-
Deprotection: Standard hydrolysis removes the acetyl group to yield the final aniline product.
Chemical Reactivity
The synthetic utility of this compound stems from the distinct reactivity of its functional sites:
-
Amine Group (-NH₂): Can undergo diazotization to be converted into a wide range of other functional groups. It can also be acylated or alkylated to build more complex molecular scaffolds.
-
Bromine Atom (-Br): Ideally suited for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), allowing for the formation of carbon-carbon or carbon-heteroatom bonds. This is a primary method for elaborating complex molecular frameworks in drug discovery.[8]
-
Chlorine Atom (-Cl): While generally less reactive than bromine in cross-coupling, its reactivity can be tuned with specific catalysts and conditions, allowing for selective, sequential functionalization.
Applications in Drug Discovery and Development
Halogenated anilines are privileged structures in medicinal chemistry, serving as versatile intermediates for Active Pharmaceutical Ingredients (APIs).[1][9] The introduction of halogen atoms can significantly modulate a molecule's pharmacokinetic properties, such as lipophilicity, metabolic stability, and binding affinity.[9]
While 5-Bromo-2-chloro-4-methylaniline is not directly cited as a precursor to a specific marketed drug, its structural analogues are found in key pharmaceutical intermediates:
-
Antidiabetic Agents: The structurally related compound, 5-bromo-2-chloro-4'-ethoxy diphenylmethane, is a crucial intermediate in the synthesis of Dapagliflozin , an SGLT2 inhibitor for treating type 2 diabetes.[10][11] This underscores the value of the bromo-chloro-toluene core in constructing complex APIs.
-
Oncology: A constitutional isomer, 3-bromo-2-chloro-5-methylaniline, is mentioned in patents related to Raf inhibitors , a class of targeted cancer therapies.[12]
-
Epigenetics: The analogous compound 5-Bromo-4-fluoro-2-methylaniline is a key building block for synthesizing allosteric activators of sirtuin 6 (SIRT6) , an enzyme that acts as a tumor suppressor, making it a target for novel cancer treatments.[13]
The role of such an intermediate in a typical drug discovery pipeline is to provide a core scaffold that can be readily diversified to create a library of new chemical entities for screening.
Caption: Role of a chemical intermediate in the drug discovery workflow.
Safety, Handling, and Storage
As a halogenated aromatic amine, 5-Bromo-2-chloro-4-methylaniline requires careful handling. The following information is synthesized from Safety Data Sheets (SDS) of the compound and its close analogues.
| Category | Information and Protocols | Source(s) |
| GHS Hazards | H302: Harmful if swallowed.H312: Harmful in contact with skin.H332: Harmful if inhaled.H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation. | [3][14][15] |
| Signal Word | Warning | [3][16] |
| Pictogram | GHS07 (Exclamation Mark) | |
| Personal Protective Equipment (PPE) | Wear protective gloves, protective clothing, eye protection, and face protection. Use a NIOSH/MSHA approved respirator if dust is generated. | [14][15][17] |
| Handling Protocol | Use only outdoors or in a well-ventilated area, preferably under a chemical fume hood.[14] Avoid formation and inhalation of dust.[15] Do not eat, drink, or smoke when using this product. Wash hands and any exposed skin thoroughly after handling.[14][18] | |
| Storage | Keep container tightly closed. Store in a cool, dry, and dark place.[14][16] Recommended storage is at room temperature.[3] | |
| First Aid: Inhalation | Move person into fresh air. If not breathing, give artificial respiration. Consult a physician.[15] | |
| First Aid: Skin Contact | Take off immediately all contaminated clothing. Wash off with soap and plenty of water. Consult a physician if irritation occurs.[15][16] | |
| First Aid: Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[15][16] | |
| First Aid: Ingestion | Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a POISON CENTER or doctor if you feel unwell.[14][15] |
Conclusion
5-Bromo-2-chloro-4-methylaniline, CAS 1067882-54-5, represents a synthetically valuable, yet underexplored, chemical intermediate. While direct application data is sparse, a thorough analysis of its structure and the well-documented utility of its analogues strongly indicates its potential as a versatile building block in drug discovery and fine chemical synthesis. Its multiple reactive sites allow for controlled, stepwise derivatization to build molecular complexity. For researchers in medicinal chemistry, this compound offers a robust scaffold for generating novel compounds for biological screening. Adherence to strict safety protocols is mandatory for its handling and use in any experimental setting.
References
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- CN103570510A - One-pot synthesis method for 5-bromo-2-chloro-4'-ethoxy diphenylmethane - Google Patents.
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4-bromo-5-chloro-2-methylaniline Properties - EPA. EPA CompTox Chemicals Dashboard.[Link]
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The Chemical Versatility of 5-Bromo-2-chloro-N-cyclopentylpyrimidin-4-amine in Drug Development - NINGBO INNO PHARMCHEM CO.,LTD. NINGBO INNO PHARMCHEM CO.,LTD.[Link]
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New Journal of Chemistry Supporting Information. Royal Society of Chemistry.[Link]
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Abnormal N-Heterocyclic Carbene Based Nickel Complex for Catalytic Reduction of Nitroarenes - Supporting Information. Indian Institute of Science Education and Research Kolkata.[Link]
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United States Patent - Huang et al. Google Patents.[Link]
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5-bromo-4-chloro-2-methylaniline - Appretech Scientific Limited. Appretech Scientific Limited.[Link]
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5-Bromo-4-chloro-2-methylaniline | C7H7BrClN | CID 46738295 - PubChem. PubChem, NIH.[Link]
- CN104478670B - The preparation method of the bromo-2-of 5-chloro-4 '-ethoxy diphenyl methane - Google Patents.
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Leveraging Halogenated Anilines: Applications of 5-Bromo-4-fluoro-2-methylaniline. Pharma-Intermediate.com.[Link]
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5-bromo-2-chloro-4-methylaniline (C7H7BrClN) - PubChemLite. PubChemLite.[Link]
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Synthesis of 2-Bromo-4-Methyl-aniline from 4-Methylaniline: A Comprehensive Study. ChemAnalyst.[Link]
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4-Bromo-5-chloro-2-methylaniline | C7H7BrClN | CID 7172026 - PubChem. PubChem, NIH.[Link]
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Unlocking Potential: Applications of 5-Bromo-2-chloro-4-methylpyridine in Agrochemicals and Material Science - NINGBO INNO PHARMCHEM CO.,LTD. NINGBO INNO PHARMCHEM CO.,LTD.[Link]
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Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC. National Institutes of Health.[Link]
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Welcome To Hyma Synthesis Pvt. Ltd. Hyma Synthesis Pvt. Ltd.[Link]
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